Physicochemical Profiling and Synthetic Methodology of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine
Physicochemical Profiling and Synthetic Methodology of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the 1,3,4-oxadiazole heterocycle is universally recognized as a privileged scaffold. It frequently serves as a robust bioisostere for amides and esters, offering enhanced metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bonding interactions[1].
This technical guide provides an in-depth analysis of 5-(sec-Butyl)-1,3,4-oxadiazol-2-amine (CAS: 69741-91-9) . By appending a sec-butyl moiety to the C5 position and an amine to the C2 position, this specific derivative achieves a unique physicochemical balance. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptors, detailing the causality behind its structural behavior, its structure-property relationships (SPR), and a field-proven, self-validating protocol for its synthesis.
Structural and Physicochemical Descriptors
The physicochemical profile of a compound dictates its pharmacokinetics (ADME) and pharmacodynamics. For 5-(sec-butyl)-1,3,4-oxadiazol-2-amine, the combination of a hydrophilic heterocyclic core with a lipophilic, sterically hindered aliphatic chain creates a highly "drug-like" molecule[2][3].
Quantitative Data Summary
| Property | Value | Mechanistic Implication |
| IUPAC Name | 5-(butan-2-yl)-1,3,4-oxadiazol-2-amine | Defines the C5 aliphatic substitution and C2 amination. |
| CAS Number | 69741-91-9 | Unique identifier for the racemic mixture[4]. |
| Molecular Formula | C₆H₁₁N₃O | - |
| Molecular Weight | 141.17 g/mol | Highly efficient ligand efficiency (LE) potential[2]. |
| Calculated LogP (cLogP) | ~0.9 – 1.2 | Optimal lipophilicity for passive membrane diffusion. |
| Topological Polar Surface Area | 64.9 Ų | Ideal for Blood-Brain Barrier (BBB) penetration (< 90 Ų)[1]. |
| pKa (Conjugate Acid) | ~2.0 – 2.5 | Weakly basic exocyclic amine; remains predominantly un-ionized at physiological pH (7.4)[5]. |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Complies strictly with Lipinski’s Rule of 5[3]. |
Expert Insight: The exocyclic amine at the C2 position is significantly less basic than typical aliphatic amines due to the electron-withdrawing nature of the adjacent oxadiazole ring. This low pKa (~2.5) is a critical design feature: it prevents the molecule from becoming trapped in acidic intracellular compartments (lysosomal trapping) and ensures high passive permeability across lipid bilayers[5].
Structure-Property Relationship (SPR) Analysis
To understand how 5-(sec-butyl)-1,3,4-oxadiazol-2-amine functions in biological systems, we must deconstruct its structural modules. The diagram below illustrates the logical relationship between its functional groups and their resulting physicochemical properties.
Caption: Structure-Property Relationship (SPR) mapping the functional groups to their physicochemical effects.
Synthetic Methodology: Ultrasound-Assisted Cyclization
Historically, the synthesis of 2-amino-1,3,4-oxadiazoles relied on the cyclodehydration of acyl thiosemicarbazides using harsh, toxic reagents like POCl₃, SOCl₂, or stoichiometric mercury salts[6][7]. These methods often suffer from poor scalability, toxic byproducts, and low yields when dealing with sterically hindered aliphatic groups like the sec-butyl moiety.
Caption: Ultrasound-assisted synthetic workflow for 5-(sec-butyl)-1,3,4-oxadiazol-2-amine.
Step-by-Step Experimental Protocol (Self-Validating System)
This protocol is designed with built-in validation checkpoints to ensure reproducibility and safety.
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Reagent Preparation:
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Dissolve 10 mmol of 2-methylbutyrohydrazide (starting material) in 20 mL of anhydrous ethanol in a round-bottom flask.
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Causality: Ethanol acts as an environmentally benign solvent that perfectly solubilizes both the aliphatic hydrazide and the resulting oxadiazole.
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Base Addition:
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Cyclizing Agent Introduction (Fume Hood Required):
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Slowly add 11 mmol (1.1 eq) of Cyanogen Bromide (BrCN).
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Safety Note: BrCN is highly toxic. Ensure vigorous stirring and proper ventilation.
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Ultrasound Irradiation:
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Submerge the flask in an ultrasonic bath maintained at 50 °C for 30–45 minutes[9].
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Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc:Hexane (1:1) mobile phase. The reaction is complete when the ninhydrin-active hydrazide spot completely disappears.
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Workup and Purification:
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Quench the mixture by pouring it into 50 mL of ice-cold distilled water.
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Extract the aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
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Evaporate the solvent under reduced pressure. Recrystallize the crude residue from an ethanol/water mixture to obtain the pure 5-(sec-butyl)-1,3,4-oxadiazol-2-amine as a crystalline solid[8].
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Analytical Profiling and Spectral Signatures
To definitively confirm the structure and purity of the synthesized compound, researchers must rely on multi-nuclear NMR and IR spectroscopy. Below are the expected spectral signatures based on the oxadiazole core and the sec-butyl substitution[3][9]:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 6.80 – 7.10 ppm (br s, 2H): Corresponds to the exocyclic -NH₂ protons. Validation: This signal will disappear upon the addition of D₂O due to deuterium exchange.
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δ 2.75 – 2.90 ppm (m, 1H): The methine (CH) proton of the sec-butyl group, deshielded by the adjacent oxadiazole ring.
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δ 1.50 – 1.70 ppm (m, 2H): The methylene (CH₂) protons of the ethyl chain.
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δ 1.25 ppm (d, J = 7.0 Hz, 3H): The methyl group attached directly to the chiral center.
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δ 0.85 ppm (t, J = 7.4 Hz, 3H): The terminal methyl group of the ethyl chain.
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¹³C NMR (100 MHz, DMSO-d₆):
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Infrared (IR) Spectroscopy:
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3300 & 3150 cm⁻¹: Primary amine N-H stretching (asymmetric and symmetric).
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1640 cm⁻¹: Strong C=N stretching characteristic of the 1,3,4-oxadiazole ring system.
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Pharmacokinetic Implication: The Chiral Center
A critical, often overlooked physicochemical property of 5-(sec-butyl)-1,3,4-oxadiazol-2-amine is its chirality . The sec-butyl group introduces a stereocenter at the C1' position of the aliphatic chain.
Unless synthesized using an enantiopure starting material (e.g., (S)-2-methylbutyrohydrazide), the compound exists as a racemate[4]. In drug development, this is paramount: enantiomers exhibit identical physical properties (melting point, solubility) but can have vastly different pharmacological profiles and target binding affinities due to the spatial orientation of the methyl vs. ethyl groups within a biological binding pocket.
References
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Rouzi, K., et al. "Discovery of 1,3,4-Oxadiazole Derivatives as Broad-Spectrum Antiparasitic Agents". ACS Infectious Diseases, 2024. Available at:[Link]
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Lee, J., et al. "A Highly Efficient Diversification of 2-Amino/Amido-1,3,4-oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate on Solid-Phase". ACS Combinatorial Science, 2015. Available at:[Link]
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Niu, P., et al. "Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation". The Journal of Organic Chemistry, 2014. Available at:[Link]
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Glomb, T., et al. "Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture". Molecules (MDPI), 2022. Available at:[Link]
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Beyzaei, H., et al. "Ultrasound-Assisted Synthesis, Antioxidant Activity and Computational Study of 1,3,4-Oxadiazol-2-amines". ResearchGate, 2026. Available at:[Link]
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Hwang, S., et al. "Efficient Phosphonium-Mediated Synthesis of 2-Amino-1,3,4-oxadiazoles". Organic Letters, 2008. Available at:[Link]
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